Cilomilast

Vue d'ensemble

Description

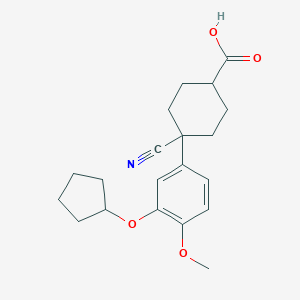

Cilomilast, également connu sous son nom chimique acide cis-4-cyano-4-[3-(cyclopentyloxy)-4-méthoxyphényl]cyclohexanecarboxylique, est un médicament développé pour le traitement des troubles respiratoires tels que l'asthme et la bronchopneumopathie chronique obstructive (BPCO). Il s'agit d'un composé actif par voie orale qui agit comme un inhibiteur sélectif de la phosphodiestérase-4 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le groupe acide carboxylique est ensuite introduit par oxydation d'un intermédiaire .

Méthodes de production industrielle : La production industrielle du cilomilast suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Cilomilast subit diverses réactions chimiques, notamment :

Oxydation : Conversion de composés intermédiaires pour introduire le groupe acide carboxylique.

Réduction : Réduction potentielle du groupe cyano dans des conditions spécifiques.

Substitution : Réactions de substitution nucléophile pour introduire des groupes fonctionnels.

Réactifs et conditions courantes :

Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome pour les réactions d'oxydation.

Agents réducteurs : tels que l'hydrure de lithium et d'aluminium pour les réactions de réduction.

Nucléophiles : tels que les ions cyanure pour la substitution nucléophile.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le composé final de this compound et divers intermédiaires qui sont traités plus avant pour obtenir la structure chimique désirée .

4. Applications de la Recherche Scientifique

Médecine : this compound a été étudié pour son potentiel thérapeutique dans le traitement de la BPCO et de l'asthme, bien que son utilisation clinique ait été limitée en raison des effets secondaires

5. Mécanisme d'Action

This compound exerce ses effets en inhibant sélectivement l'enzyme phosphodiestérase-4, qui est impliquée dans la dégradation de l'adénosine monophosphate cyclique (AMPc). En inhibant cette enzyme, le this compound augmente les niveaux intracellulaires d'AMPc, ce qui conduit à la suppression de l'activité pro-inflammatoire et des cellules immunitaires. Cela se traduit par une réduction de l'inflammation et une amélioration de la fonction pulmonaire chez les patients atteints de BPCO et d'asthme .

Applications De Recherche Scientifique

Introduction to Cilomilast

This compound, also known as Ariflo (SB 207499), is a second-generation phosphodiesterase-4 (PDE4) inhibitor primarily developed for the treatment of chronic obstructive pulmonary disease (COPD). This compound aims to alleviate inflammation and improve lung function by selectively inhibiting the PDE4 enzyme, which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in inflammatory cells. Despite its promising mechanism of action and initial positive results in early clinical trials, this compound has faced challenges in later-stage studies, leading to mixed outcomes regarding its efficacy and market viability.

Key Actions

- Inhibition of Inflammatory Cells : this compound reduces the activity of several pro-inflammatory cells implicated in asthma and COPD.

- Improvement of Lung Function : Clinical studies have shown significant improvements in lung function metrics such as forced expiratory volume (FEV1) when compared to placebo treatments.

Chronic Obstructive Pulmonary Disease (COPD)

This compound has been primarily studied for its application in COPD management. Phase II studies indicated that this compound could significantly improve lung function and quality of life compared to placebo, leading to a comprehensive Phase III clinical development program.

Clinical Trial Data

- Phase III Trials : Conducted with over 4,000 subjects, these trials evaluated this compound's efficacy in improving FEV1 and other lung function parameters.

- Results : While initial Phase II trials showed promise with significant improvements in FEV1 (approximately 11% increase), Phase III results were less favorable, raising concerns about this compound's overall therapeutic benefit .

Asthma

This compound has also been investigated for its potential use in asthma treatment. The anti-inflammatory properties of this compound may provide benefits similar to those observed in COPD, particularly for patients who do not respond adequately to conventional therapies.

Combination Therapies

Recent research has explored the use of this compound in combination with other treatments to enhance therapeutic outcomes. For example, studies are examining its efficacy when combined with corticosteroids or bronchodilators, aiming to leverage its anti-inflammatory effects alongside other mechanisms of action .

Case Study 1: Efficacy in COPD

In a pivotal Phase III trial involving 2,586 patients treated with this compound versus 1,507 on placebo:

- Outcome : this compound demonstrated a statistically significant improvement in FEV1 at week 6 compared to placebo.

- Clinical Significance : The average increase was approximately 160 ml (11%), indicating meaningful clinical benefits for patients with COPD who are poorly responsive to standard treatments .

Case Study 2: Safety Profile

A comprehensive safety evaluation included over 1,000 subjects across multiple studies:

Mécanisme D'action

Cilomilast exerts its effects by selectively inhibiting the enzyme phosphodiesterase-4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases intracellular levels of cAMP, leading to the suppression of pro-inflammatory and immune cell activity. This results in reduced inflammation and improved lung function in patients with COPD and asthma .

Comparaison Avec Des Composés Similaires

Cilomilast appartient à la deuxième génération d'inhibiteurs de la phosphodiestérase. Des composés similaires comprennent :

Roflumilast : Un autre inhibiteur sélectif de la phosphodiestérase-4 utilisé dans le traitement de la BPCO.

Sildénafil et Tadalafil : Bien qu'ils soient principalement utilisés pour d'autres indications, ces composés inhibent également les enzymes phosphodiestérase et ont été étudiés pour leurs effets anti-inflammatoires potentiels.

Propriétés

IUPAC Name |

4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBUZOUXXHZCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046686, DTXSID40861410 | |

| Record name | Cilomilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cilomilast shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells and that is 10-fold more selective for PDE4D than for PDE4A, -B or -C. In vitro, cilomilast suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD. Moreover, it is highly active in animal models of these diseases. Cilomilast has been shown to exert potent anti-inflammatory effects both in vitro and in vivo. | |

| Record name | Cilomilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

153259-65-5 | |

| Record name | Cilomilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153259655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilomilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilomilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILOMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ATB1C1R6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.